Rebaudioside E

Vue d'ensemble

Description

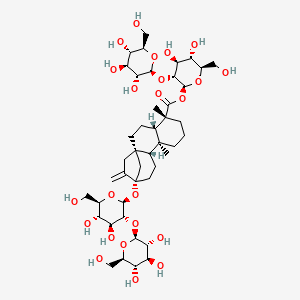

Le Reb-A est l’un des composants mineurs des glycosides de stéviol, qui sont des édulcorants naturels dérivés des feuilles de la plante Stevia rebaudiana. Il a été isolé et identifié pour la première fois en 1977. Le Reb-A est connu pour sa douceur à haute intensité, environ 150 à 200 fois plus douce que le saccharose. C’est également un précurseur de la biosynthèse d’autres glycosides de stéviol tels que le Reb-D et le Reb-M .

Mécanisme D'action

Le Reb-A exerce ses effets principalement par son interaction avec les récepteurs du goût sucré sur la langue. Les cibles moléculaires comprennent les récepteurs T1R2 et T1R3, qui font partie de la famille des récepteurs couplés aux protéines G. Lorsqu’il se lie à ces récepteurs, le Reb-A active la voie de signalisation du goût sucré, ce qui conduit à la perception de la douceur .

Composés similaires :

- Stéviosidé

- Reb-A

- Reb-B

- Reb-C

- Reb-D

- Reb-F

- Rubusoside

- Stéviolbioside

Comparaison : Le Reb-A est unique en son genre pour son équilibre entre l’intensité de la douceur et le profil gustatif. Alors que le Reb-A est plus abondant et largement utilisé, le Reb-A offre un profil de douceur différent avec moins d’amertume et d’arrière-goût. Cela en fait un composant précieux dans la formulation d’édulcorants naturels .

Le motif de glycosylation distinct du Reb-A contribue également à ses propriétés uniques par rapport aux autres glycosides de stéviol. Sa capacité à servir de précurseur pour la synthèse d’édulcorants de nouvelle génération tels que le Reb-D et le Reb-M souligne encore son importance dans le domaine des édulcorants naturels .

Analyse Biochimique

Biochemical Properties

Rebaudioside E plays a significant role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes and proteins during its biosynthesis and metabolism. One of the key enzymes involved in the biosynthesis of this compound is UDP-glucosyltransferase UGTSL2, which catalyzes the glucosylation of stevioside to produce this compound . This enzyme specifically adds glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound interacts with taste receptors on the tongue, particularly the sweet taste receptor T1R2/T1R3, which is responsible for its intense sweet taste .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This hormone plays a crucial role in regulating glucose homeostasis and insulin secretion. Furthermore, this compound has been found to modulate the activity of certain genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and receptors. This compound binds to the sweet taste receptor T1R2/T1R3 on the tongue, activating the receptor and triggering a signal transduction cascade that results in the perception of sweetness . Additionally, this compound can interact with bitter taste receptors, such as TAS2R4 and TRPM5, which are involved in the release of GLP-1 from enteroendocrine cells . These interactions highlight the dual role of this compound in both sweet and bitter taste signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal storage conditions, but it can degrade under acidic or high-temperature conditions . Long-term studies have shown that this compound maintains its sweetening properties over extended periods, making it suitable for use in various food and beverage products . Its stability and degradation can be influenced by the presence of other ingredients, such as flavorings or coloring agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at recommended doses, with no significant adverse effects on glucose homeostasis, blood pressure, or inflammation . At higher doses, this compound may cause gastrointestinal discomfort and alterations in gut microbiota composition . These findings suggest that while this compound is safe for consumption at moderate levels, excessive intake may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of this compound involves the glucosylation of stevioside by UDP-glucosyltransferase UGTSL2 . This process results in the addition of glucose molecules to the steviol backbone, enhancing its sweetness. Additionally, this compound can be metabolized by gut microbiota, leading to the production of steviol, which is further metabolized and excreted .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes further metabolism . This compound can also interact with specific transporters and binding proteins, facilitating its distribution within the body. Studies have shown that this compound is primarily localized in the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. This compound is primarily localized in the cytoplasm of cells, where it interacts with various enzymes and proteins involved in its metabolism . Additionally, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning and regulation of this compound within cells.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Reb-A peut être synthétisé à partir du stéviosidé par bioconversion enzymatique. Le processus implique l’utilisation de l’UDP-glucosyltransférase UGTSL2 de Solanum lycopersicum et de la saccharose synthase StSUS1 de Solanum tuberosum. Dans une réaction de bioconversion typique, 20 grammes par litre de stéviosidé sont convertis en 15,92 grammes par litre de Reb-A sur 24 heures .

Méthodes de production industrielle : La production industrielle de Reb-A implique généralement l’extraction de glycosides de stéviol à partir de feuilles de Stevia rebaudiana, suivie de procédés de purification tels que la chromatographie liquide d’interaction hydrophile (HILIC). L’utilisation de résines spécifiques et de conditions chromatographiques optimisées peut permettre d’obtenir une pureté et un rendement élevés en Reb-A .

Analyse Des Réactions Chimiques

Types de réactions : Le Reb-A subit principalement des réactions de glycosylation. La bioconversion du stéviosidé en Reb-A implique l’ajout d’unités de glucose au squelette de stéviol.

Réactifs et conditions communs : La conversion enzymatique utilise l’UDP-glucosyltransférase et la saccharose synthase comme catalyseurs. Les conditions de réaction comprennent généralement une température et un pH contrôlés pour optimiser l’activité enzymatique .

Principaux produits : Le principal produit de la réaction de glycosylation est le Reb-A lui-même. Une glycosylation supplémentaire peut conduire à la formation d’autres glycosides de stéviol tels que le Reb-D et le Reb-M .

4. Applications de la recherche scientifique

Le Reb-A a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme précurseur de la synthèse d’autres glycosides de stéviol.

Médecine : Sa douceur à haute intensité en fait un édulcorant non calorique précieux pour les patients diabétiques et obèses.

Applications De Recherche Scientifique

Rebaudioside E has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other steviol glycosides.

Medicine: Its high-intensity sweetness makes it a valuable non-caloric sweetener for diabetic and obese patients.

Comparaison Avec Des Composés Similaires

- Stevioside

- Rebaudioside A

- Rebaudioside B

- Rebaudioside C

- Rebaudioside D

- Rebaudioside F

- Rubusoside

- Steviolbioside

Comparison: Rebaudioside E is unique in its balance of sweetness intensity and taste profile. While rebaudioside A is more abundant and widely used, this compound offers a different sweetness profile with less bitterness and aftertaste. This makes it a valuable component in the formulation of natural sweeteners .

This compound’s distinct glycosylation pattern also contributes to its unique properties compared to other steviol glycosides. Its ability to serve as a precursor for the synthesis of next-generation sweeteners like rebaudioside D and rebaudioside M further highlights its importance in the field of natural sweeteners .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLCWNUIHGPAJY-SFUUMPFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019861 | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63279-14-1 | |

| Record name | Rebaudioside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63279-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)

![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)